Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
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Overview
Description
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 g/mol . It is known for its unique structure, which includes a piperazine ring fused with an imidazolidine ring, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with an imidazolidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione hydrochloride
- Hexahydroimidazo[1,5-a]piperazine-1,3-dione hydrochloride
Uniqueness
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is unique due to its specific ring structure and the presence of both imidazolidine and piperazine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPINYSEWSOODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375909-46-8 |
Source
|
Record name | octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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